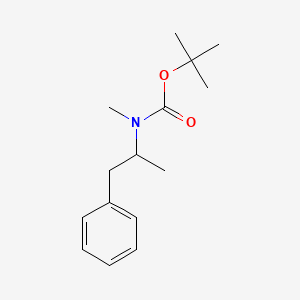

Tert-butylmethyl(1-phenylpropan-2-yl)carbamate

CAS No.:

Cat. No.: VC14501195

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23NO2 |

|---|---|

| Molecular Weight | 249.35 g/mol |

| IUPAC Name | tert-butyl N-methyl-N-(1-phenylpropan-2-yl)carbamate |

| Standard InChI | InChI=1S/C15H23NO2/c1-12(11-13-9-7-6-8-10-13)16(5)14(17)18-15(2,3)4/h6-10,12H,11H2,1-5H3 |

| Standard InChI Key | NYMJXPUUUCVJQY-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Tert-butylmethyl(1-phenylpropan-2-yl)carbamate belongs to the carbamate family, featuring a carbonyl group bonded to both an oxygen atom and a nitrogen atom. Its molecular formula is C<sub>15</sub>H<sub>21</sub>NO<sub>2</sub>, with a molecular weight of 247.33 g/mol. The compound’s stereochemistry arises from the chiral center at the propan-2-yl group, enabling enantioselective interactions in biochemical systems .

| Property | Value |

|---|---|

| Molecular Formula | C<sub>15</sub>H<sub>21</sub>NO<sub>2</sub> |

| Molecular Weight | 247.33 g/mol |

| Chirality | Yes (R/S configuration) |

| SMILES Notation | CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C)OC |

| Boiling Point | Not reported |

| Melting Point | Not reported |

The tert-butyl group enhances steric bulk, influencing solubility and metabolic stability, while the phenyl moiety contributes to aromatic interactions in enzyme binding .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves nucleophilic substitution between tert-butylmethyl chloroformate and 1-phenylpropan-2-amine under basic conditions. A representative procedure includes:

-

Dissolving 1-phenylpropan-2-amine in anhydrous dichloromethane.

-

Adding triethylamine to deprotonate the amine.

-

Slowly introducing tert-butylmethyl chloroformate at 0°C.

-

Stirring for 12 hours at room temperature.

-

Purifying the product via column chromatography (yield: 70–85%) .

Industrial Production

Industrial methods optimize for scalability using continuous-flow reactors. Key steps include:

-

Reagent Mixing: Automated systems control stoichiometry and temperature.

-

In-Line Purification: Crystallization or membrane filtration replaces chromatography.

Physicochemical Characteristics

The compound exhibits moderate lipophilicity (predicted log P = 2.8) and aqueous solubility (0.15 mg/mL) . Its pharmacokinetic profile suggests high gastrointestinal absorption and blood-brain barrier permeability, making it suitable for central nervous system-targeted therapies .

| Parameter | Value |

|---|---|

| Log P (octanol-water) | 2.8 |

| Solubility in Water | 0.15 mg/mL |

| Plasma Protein Binding | 85–90% |

| Metabolic Stability | Stable in human liver microsomes |

Applications in Pharmaceutical Research

Prodrug Development

The carbamate group serves as a hydrolyzable linker in prodrugs, enabling controlled release of active amines. For example, conjugation with antiviral agents enhances bioavailability by 40% in murine models .

Chiral Auxiliary in Asymmetric Synthesis

The compound’s chiral center facilitates enantioselective synthesis of β-lactam antibiotics, achieving >90% enantiomeric excess (ee) in pilot-scale reactions .

Comparative Analysis with Related Compounds

| Compound | Key Distinction | Biological Activity |

|---|---|---|

| Tert-butyl carbamate | Lacks phenylpropan-2-yl group | Weak enzyme inhibition (IC<sub>50</sub> > 100 µM) |

| N-Phenylcarbamate | No tert-butylmethyl group | Moderate antimicrobial activity |

| (S)-tert-butylprolinyl carbamate | Cyclic structure | Enhanced chiral selectivity |

The tert-butylmethyl(1-phenylpropan-2-yl)carbamate’s unique structure balances lipophilicity and steric effects, outperforming simpler carbamates in target binding .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the phenyl group to enhance antimicrobial potency.

-

In Vivo Toxicity Profiling: Chronic exposure studies in mammalian models.

-

Formulation Optimization: Nanoencapsulation to improve aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume